Volinanserin is classified as a serotonin receptor antagonist, specifically targeting the 5-HT2A subtype. It was initially developed by Sanofi-Aventis and has been extensively studied in various preclinical and clinical settings. The compound's ability to selectively inhibit the 5-HT2A receptor makes it a valuable tool in neuropharmacology for exploring the role of serotonin in mental health disorders .
The synthesis of Volinanserin involves several key steps that utilize various organic chemistry techniques. The process begins with the protection of ethyl isonipecotate using Boc anhydride to yield ethyl N-Boc-4-piperidinecarboxylate. This intermediate undergoes ester-amide interchange with N-Methoxymethylamine hydrochloride in the presence of a coupling agent, leading to the formation of 1-Boc-4-[methoxy(methyl)carbamoyl]piperidine.
Subsequent steps include benzoylation with 1,2-Dimethoxybenzene to create a Weinreb ketone, followed by the removal of the urethane protecting group. The ketone is then reduced using sodium borohydride to produce the corresponding alcohol. Finally, an Sn2 alkylation reaction with 4-Fluorophenethyl bromide completes the synthesis of Volinanserin .
The molecular formula of Volinanserin is , with a molar mass of approximately 373.468 g/mol. The compound features a piperidine ring substituted with various functional groups that enhance its selectivity for the 5-HT2A receptor. Its structural complexity includes methoxy groups and a fluorophenyl moiety that contribute to its binding affinity and pharmacological properties.
Volinanserin participates in various chemical reactions that are crucial for its synthesis and potential functionalization. The compound's reactivity can be attributed to its functional groups:
These reactions are essential for developing derivatives that may possess improved pharmacokinetic properties or altered receptor selectivity .
Volinanserin acts primarily as an antagonist at the 5-HT2A receptor, which plays a significant role in mediating neurotransmission related to mood and perception. By blocking this receptor, Volinanserin can modulate serotonin signaling pathways, potentially alleviating symptoms associated with disorders like schizophrenia.
Volinanserin possesses distinct physical and chemical properties that influence its behavior in biological systems:
Volinanserin has primarily been utilized in research settings to explore its effects on serotonin receptors and their implications for mental health treatments. Its applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2